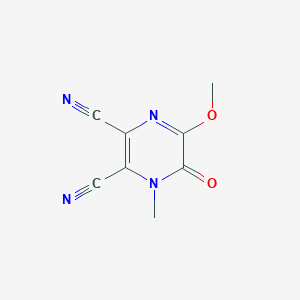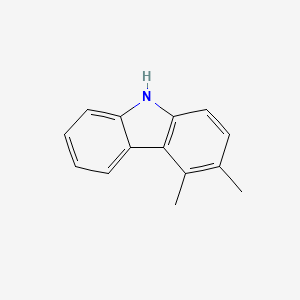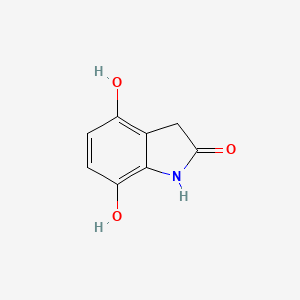
4,7-Dihydroxyindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 4,7-Dihydroxyindolin-2-one typically involves the construction of the indole nucleus followed by specific functionalization at the 4 and 7 positions. One common method includes the use of Lewis acid-catalyzed reactions, Mitsunobu reactions, and Pd-mediated cross-coupling reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxyindole derivatives .
Applications De Recherche Scientifique
4,7-Dihydroxyindolin-2-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug development and therapeutic applications .
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxyindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action, involving both direct enzyme inhibition and the generation of reactive species, contributes to its effectiveness as an antimicrobial and anticancer agent.
Comparaison Avec Des Composés Similaires
4,7-Dihydroxyindolin-2-one can be compared with other indole derivatives such as 3-substituted-indolin-2-one and oxoindolin-2-one . While these compounds share a common indole nucleus, their specific functional groups and substitutions confer unique biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas oxoindolin-2-one derivatives are being explored for their anticancer properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable target for further study and development.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
4,7-dihydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12) |
Clé InChI |
MXVHAAHCXUAZOP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


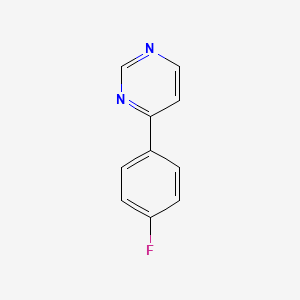
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
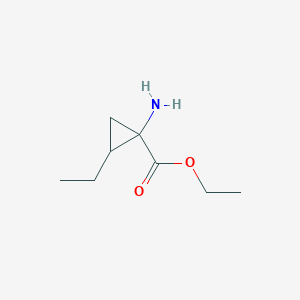
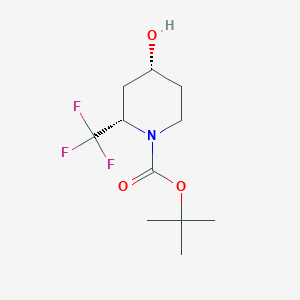
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

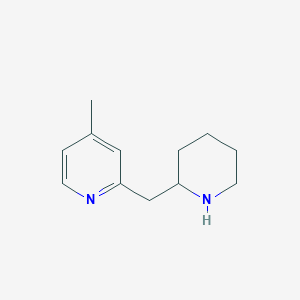
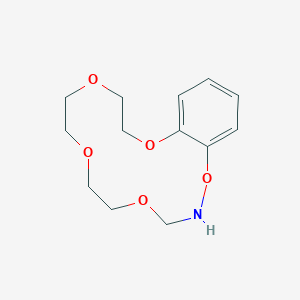
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
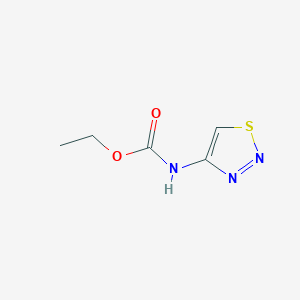
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
